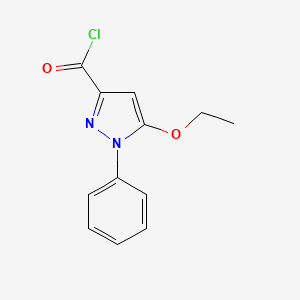
Dimethyl (2-nitroethyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (2-nitroethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-nitroethyl moiety. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethyl (2-nitroethyl)phosphonate can be synthesized through several methods. One common approach involves the Michael addition of dimethyl phosphite to nitroalkenes under basic conditions. The reaction typically proceeds smoothly in the presence of a strong base such as sodium hydride or potassium tert-butoxide, yielding the desired product in good yields .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to accelerate the reaction rate and improve yields .
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl (2-nitroethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products:
Reduction: Dimethyl (2-aminoethyl)phosphonate.
Substitution: Various substituted phosphonates.
Hydrolysis: Dimethyl phosphonic acid.
Wissenschaftliche Forschungsanwendungen
Dimethyl (2-nitroethyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of dimethyl (2-nitroethyl)phosphonate involves its ability to undergo nucleophilic substitution and reduction reactions. The nitro group can be reduced to an amine, which can then participate in further chemical transformations. The phosphonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
- Dimethyl methylphosphonate
- Diethyl (2-nitroethyl)phosphonate
- Dimethyl (2-chloroethyl)phosphonate
Comparison: Dimethyl (2-nitroethyl)phosphonate is unique due to the presence of both a nitro group and a phosphonate group, which imparts distinct reactivity compared to other similar compounds. For instance, dimethyl methylphosphonate lacks the nitro group, making it less reactive in reduction reactions. Diethyl (2-nitroethyl)phosphonate, on the other hand, has a similar structure but with ethyl groups instead of methyl groups, which can influence its reactivity and solubility .
Eigenschaften
CAS-Nummer |
59344-69-3 |
|---|---|
Molekularformel |
C4H10NO5P |
Molekulargewicht |
183.10 g/mol |
IUPAC-Name |
1-dimethoxyphosphoryl-2-nitroethane |
InChI |
InChI=1S/C4H10NO5P/c1-9-11(8,10-2)4-3-5(6)7/h3-4H2,1-2H3 |
InChI-Schlüssel |
ZRHCKZPAMCZKHA-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(CC[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



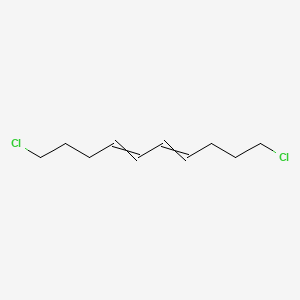

![Benzene, 1-butyl-4-[(1,1-dimethylethyl)sulfonyl]-](/img/structure/B14617566.png)
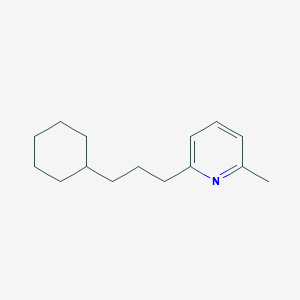

![1-(2-Methylbutyl)-4-{(Z)-[4-(2-methylbutyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14617582.png)

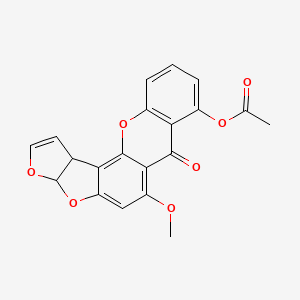
![1-[2,3-Bis(2-chlorophenyl)propyl]imidazole;nitric acid](/img/structure/B14617593.png)
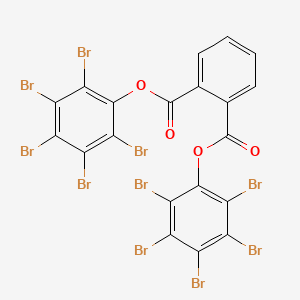
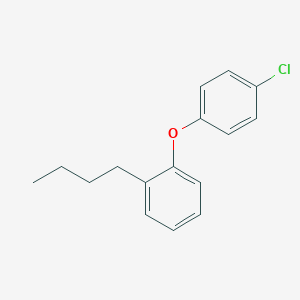
![N-[3-(2,4-Diamino-6-methyl-pyrimidin-5-YL)propyl]-4-methyl-N-phenyl-benzenesulfonamide](/img/structure/B14617622.png)
